molecular formula C20H22N6O B2618960 3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1018998-90-7

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2618960
CAS No.: 1018998-90-7
M. Wt: 362.437
InChI Key: OEFRRATXICNSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around a central pyridazine ring, a diazine scaffold known for its versatilit, which is functionalized at the 3-position with a 4-benzoylpiperazine group and at the 6-position with a 3,5-dimethyl-1H-pyrazol-1-yl group . The presence of the piperazine moiety, a common feature in pharmacologically active compounds, enhances the molecule's potential as a scaffold for interacting with biological targets . The specific molecular architecture suggests this compound may serve as a key intermediate or precursor in the synthesis of more complex molecules designed for biological screening. Its structural features are analogous to those found in compounds investigated for various therapeutic areas . Researchers can utilize this chemical as a building block in the development of novel kinase inhibitors or other small-molecule therapeutics, given the established role of similar pyrazolyl-pyridazine derivatives in biomedical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRRATXICNSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C20H22N6O and a molecular weight of 362.437 g/mol, this compound exhibits a complex structure that may contribute to its diverse pharmacological effects.

Structure and Properties

The structural composition of the compound includes:

  • Piperazine ring : Known for its role in enhancing drug solubility and bioavailability.
  • Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Pyridazine core : Implicated in the modulation of several biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazole derivatives have shown promising antiproliferative activity in various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) . These compounds were found to disrupt autophagic flux and modulate mTORC1 activity, which is crucial for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of mTORC1 : Leading to reduced cell growth and increased autophagy under stress conditions.
  • Modulation of autophagy : Compounds that affect autophagic processes can potentially enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides :
    • Demonstrated submicromolar antiproliferative activity.
    • Induced significant changes in autophagic markers such as LC3-II accumulation .
  • Antitumor Effects :
    • Research on similar piperazine derivatives indicated their ability to inhibit tumor growth in xenograft models, suggesting potential for therapeutic use .

Data Table: Biological Activity Comparison

Compound NameActivity TypeCell Line/ModelMechanism of Action
This compoundAnticancerMIA PaCa-2 (pancreatic)mTORC1 inhibition, autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAntiproliferativeVarious cancer cell linesAutophagic flux disruption
Piperazine derivativesAntitumorXenograft modelsInhibition of mitotic checkpoints

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C25H31N7OC_{25}H_{31}N_7O with a molecular weight of approximately 457.6 g/mol. Its structure consists of a pyridazine core substituted with a benzoylpiperazine and a dimethylpyrazole moiety, contributing to its biological activity.

Pharmacological Applications

1. Antidepressant Activity:
Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural features of 3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine enhance its interaction with serotonin receptors, potentially leading to mood elevation and reduced anxiety symptoms .

2. Analgesic Properties:
The compound has shown promising analgesic activity in preclinical models. Studies suggest that it may act similarly to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer gastrointestinal side effects. The presence of the piperazine moiety is believed to enhance its analgesic efficacy while minimizing ulcerogenic effects .

3. Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

4. Cardiovascular Effects:
Certain pyridazine derivatives have been studied for their cardiovascular effects, including vasodilation and positive inotropic action. The compound may influence calcium sensitivity in cardiac tissues, which can be advantageous in managing heart failure .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantEnhanced serotonin receptor interaction
AnalgesicEffective in pain models; fewer side effects
Anti-inflammatoryInhibition of cytokine production; reduced edema
CardiovascularPositive inotropic effects; potential heart failure treatment

Notable Research Studies

  • Study on Analgesic Efficacy :
    A study published in the South Asian Research Journal demonstrated that compounds similar to this compound exhibited analgesic effects superior to conventional NSAIDs in animal models without causing gastric ulcers .
  • Antidepressant Potential :
    Another research effort highlighted the antidepressant-like properties of this class of compounds, suggesting that modifications to the piperazine ring can significantly enhance their efficacy against depression-related behaviors in rodent models .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and pyrazole moiety undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Outcome Reference
Pyridazine ring oxidationKMnO₄ (acidic, 60–80°C)Formation of pyridazine N-oxide derivatives
Pyrazole oxidationH₂O₂/Fe²⁺ (Fenton-like system)Introduction of hydroxyl groups at pyrazole C4 position
  • Key Insight : Oxidation of the pyridazine ring is regioselective, favoring the N-oxide formation due to electron density distribution. Pyrazole oxidation requires radical initiators to target methyl groups .

Reduction Reactions

Reduction primarily targets the pyridazine ring and benzoyl group:

Reaction Reagents/Conditions Outcome Reference
Pyridazine hydrogenationH₂/Pd-C (ethanol, 25°C)Saturation of pyridazine to tetrahydropyridazine
Benzoyl group reductionNaBH₄/MeOH (0°C to RT)Conversion of benzoyl to benzyl alcohol
  • Key Insight : Catalytic hydrogenation preserves the piperazine and pyrazole rings, while borohydride selectively reduces the ketone.

Nucleophilic Substitution

The chloro substituent (if present) or electron-deficient pyridazine positions are reactive sites:

Reaction Site Nucleophile Conditions Product Reference
Pyridazine C3 positionAmines (e.g., piperazine)DMF, 80°C, 12hPiperazine-substituted derivatives
Chloro-pyridazineThiols (e.g., PhSH)K₂CO₃/DMSO, 60°CThioether derivatives
  • Note : Substitution at the pyridazine C3 position is facilitated by electron-withdrawing effects from the benzoyl group.

Cross-Coupling Reactions

The pyrazole and pyridazine rings participate in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Partners Application Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acidsBiaryl-functionalized derivatives
Ullmann couplingCuI, 1,10-phenanthroline, DMFAryl halidesExtended π-conjugated systems
  • Key Insight : The dimethylpyrazole group enhances stability during coupling by preventing undesired coordination .

Acid/Base-Mediated Reactions

Protonation and deprotonation influence reactivity:

Reaction Conditions Outcome Reference
Pyrazole N-H deprotonationNaH, THF, 0°CFormation of pyrazolide for alkylation
Piperazine protonationHCl (g), CH₂Cl₂Water-soluble hydrochloride salts
  • Note : Deprotonated pyrazole acts as a strong nucleophile, enabling alkylation at the N1 position .

Photochemical Reactions

UV irradiation induces unique transformations:

Reaction Conditions Outcome Reference
[4+2] CycloadditionUV (365 nm), CH₃CNFormation of fused bicyclic adducts
  • Key Insight : The pyridazine ring participates as a diene in Diels-Alder reactions under UV light .

Stability and Decomposition

Critical degradation pathways include:

Condition Observation Mechanism Reference
Strong acids (H₂SO₄, 100°C)Cleavage of piperazine-benzoyl bondAcid-catalyzed hydrolysis
Alkaline hydrolysis (NaOH)Pyridazine ring openingNucleophilic attack at electron-poor C

Theoretical Insights (DFT Studies)

Computational models predict reactivity trends:

  • Pyridazine C6 position is the most electrophilic site (Fukui index: 0.15) .

  • Benzoyl group withdraws electrons, lowering LUMO energy (−1.8 eV) and enhancing nucleophilic attack susceptibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, which are critical in medicinal and materials chemistry. Below is a systematic comparison with key analogs:

Core Heterocycle Variations

  • Pyridazine vs. Pyrimidine Derivatives :
    Pyridazine (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrimidine (two meta-positioned nitrogens). For instance, pyridazine derivatives often display higher dipole moments and altered solubility profiles. In contrast, pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ) are more planar, favoring π-stacking interactions in biological systems .

Substituent Effects

  • Benzoylpiperazine vs. Tolyl Groups: The benzoylpiperazine substituent in the target compound introduces a bulky, polar group that may enhance solubility in polar aprotic solvents compared to tolyl-substituted analogs (e.g., compound 3 in ).
  • Dimethylpyrazole vs. This modification may also improve lipophilicity, as seen in related pyrazole derivatives .

Structural and Crystallographic Insights

Crystallographic tools such as SHELXL () and WinGX () are critical for resolving the three-dimensional conformation of such compounds. For example:

  • The benzoylpiperazine group may adopt a chair conformation, as observed in piperazine-containing crystals refined via SHELXL .
  • Steric clashes between the dimethylpyrazole and pyridazine rings could be analyzed using ORTEP-3 (), which visualizes thermal ellipsoids and bond distortions .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. For example:

  • Step 1 : React pyridazine derivatives with 3,5-dimethylpyrazole under reflux in ethanol (120°C) to introduce the pyrazole moiety.
  • Step 2 : Functionalize the piperazine ring by reacting with benzoyl chloride in dichloromethane (0–50°C) under nitrogen.
  • Purification : Use flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product. Yields typically range from 88% to 96% depending on reaction time and stoichiometry .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.42 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution EI-MS for molecular ion confirmation (e.g., m/z 224.0805 [M⁺] calculated vs. 224.0803 observed) .
  • Infrared (IR) Spectroscopy : Detect functional groups like benzoyl carbonyl (C=O stretch at ~1606 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • First Aid : Immediate consultation with a physician upon exposure; provide SDS sheets detailing toxicity .
  • Lab Practices : Use fume hoods for reactions involving volatile solvents (e.g., methylene chloride) and avoid skin contact with trifluoroacetic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Variables : Test temperature (0–50°C), solvent polarity, and catalyst loading (e.g., trifluoroacetic acid at 7.5–10.0 equiv).
  • Output : Use TLC or HPLC to monitor reaction progress. Statistical analysis (e.g., ANOVA) identifies optimal conditions, reducing trial-and-error approaches . Computational reaction path searches (quantum chemical calculations) further narrow experimental parameters .

Q. How to resolve contradictions in reported biological activities of analogous pyridazine derivatives?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

  • Substituent Variation : Compare anti-bacterial vs. anti-viral activity by modifying the benzoyl or pyrazole groups .
  • Docking Studies : Use molecular modeling (e.g., AutoDock) to assess binding affinity to targets like bacterial DNA gyrase or viral proteases. Experimental validation via in vitro assays (e.g., MIC for anti-bacterial activity) clarifies discrepancies .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature?

Methodological Answer: Perform accelerated stability testing :

  • Stress Conditions : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 10) buffers at 40°C for 14 days.
  • Analysis : Monitor degradation via HPLC-MS. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition points .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer: Integrate ADMET prediction tools :

  • Parameters : Calculate logP (lipophilicity), polar surface area (TPSA), and CYP450 inhibition profiles using software like SwissADME.
  • Guided Synthesis : Prioritize derivatives with optimal GI absorption (e.g., TPSA < 140 Ų) and low P-gp substrate risk . Experimental validation via Caco-2 cell assays confirms predictions .

Q. What experimental strategies identify the compound’s pharmacological targets?

Methodological Answer:

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots. Follow-up with SPR (surface plasmon resonance) for binding kinetics .

Q. How to address purification challenges due to polar byproducts?

Methodological Answer:

  • Column Chromatography : Optimize mobile phase gradients (e.g., 0–35% ethyl acetate in cyclohexane over 20 CVs) .
  • Alternative Techniques : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water for high-resolution separation .

Q. What strategies elucidate the role of substituents in modulating activity?

Methodological Answer:

  • Isosteric Replacement : Substitute the benzoyl group with sulfonamide or carbamate to assess electronic effects.
  • Biological Assays : Compare IC₅₀ values in dose-response studies (e.g., anti-platelet aggregation assays) to correlate substituent properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.